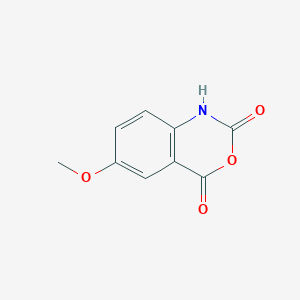![molecular formula C23H26F3NO4 B051155 1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine CAS No. 681482-80-4](/img/structure/B51155.png)
1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine
Vue d'ensemble
Description
1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine, commonly referred to as OTPTP, is a chemical compound used in a wide range of scientific applications. It is an organic compound with a molecular weight of 462.4 g/mol and a chemical formula of C21H20F3NO3. OTPTP is a synthetic compound that is used in the synthesis of various compounds, as well as in the study of various biochemical and physiological processes.
Applications De Recherche Scientifique
OTPTP has been used in various scientific research applications, such as the synthesis of various compounds, the study of biochemical and physiological processes, and the study of drug metabolism. OTPTP has been used in the synthesis of various organic compounds, such as 4-hydroxy-3-methoxybenzaldehyde, 2-oxanone, and piperidine. It has also been used to study the metabolism of drugs, such as the metabolism of the anticonvulsant drug phenytoin.
Mécanisme D'action
OTPTP has been used in the study of various biochemical and physiological processes. It has been found to act as an inhibitor of the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. OTPTP has also been found to act as an inhibitor of the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
OTPTP has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs. OTPTP has also been found to inhibit the enzyme cytochrome P450 2C8, which is involved in the metabolism of drugs and other compounds. OTPTP has also been found to reduce the activity of the enzyme CYP2C9, which is involved in the metabolism of drugs and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
OTPTP has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Another advantage is that it is a relatively stable compound and is not easily degraded. One limitation is that it is difficult to purify due to its low solubility in water. Additionally, it is difficult to use in large-scale experiments due to its low solubility.
Orientations Futures
There are several potential future directions for OTPTP. One potential direction is the further study of its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in drug development and drug metabolism. Another potential direction is the development of new synthesis methods for OTPTP. Additionally, further research could be conducted to investigate its potential applications in the synthesis of other compounds. Finally, further research could be conducted to investigate its potential applications in the study of other biochemical and physiological processes.
Propriétés
IUPAC Name |
1-[4-(oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c24-23(25,26)31-21-10-8-18(9-11-21)29-20-12-14-27(15-13-20)17-4-6-19(7-5-17)30-22-3-1-2-16-28-22/h4-11,20,22H,1-3,12-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPHWLCQFLSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

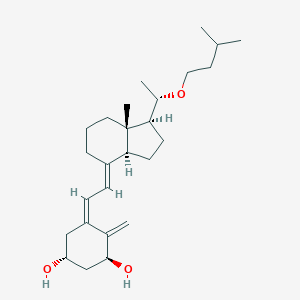
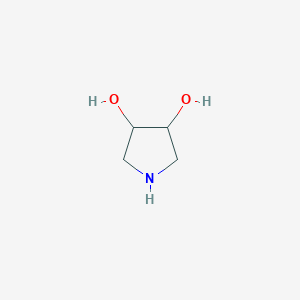
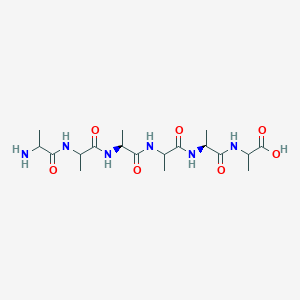


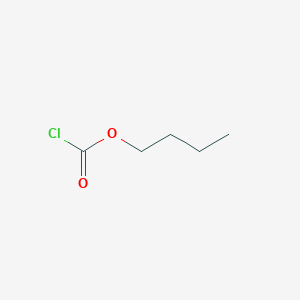

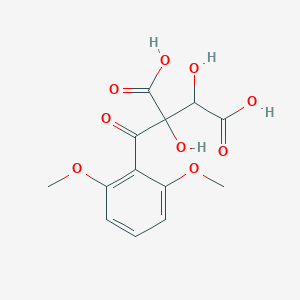

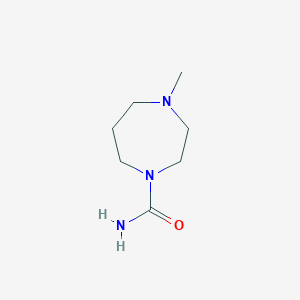

![Furo[3,2-c]pyridine-3-carbonitrile](/img/structure/B51105.png)

